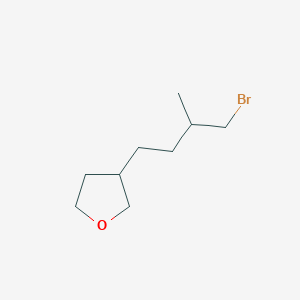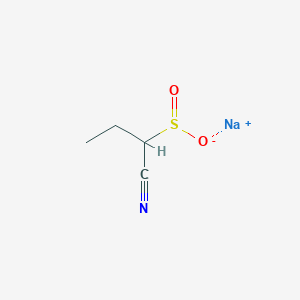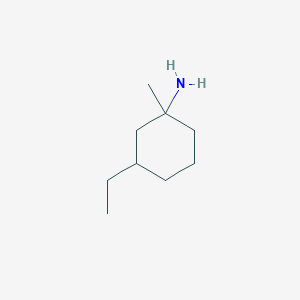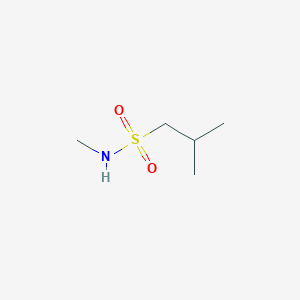
N,2-dimethylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethylpropane-1-sulfonamide is an organic compound with the molecular formula C5H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is efficient and environmentally friendly, providing good yields of the desired sulfonamide product .
Another method involves the direct synthesis from thiols through a one-pot NH and O transfer process using ammonium carbamate (NH2CO2NH4) as the nitrogen source and methanol (MeOH) as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Sulfonamide derivatives, including this compound, are explored for their potential as antibacterial and anticancer agents.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim to treat bacterial infections
Uniqueness
N,2-dimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of two methyl groups on the propane backbone. This structural variation can influence its reactivity and biological activity, making it distinct from other sulfonamides.
Properties
Molecular Formula |
C5H13NO2S |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)4-9(7,8)6-3/h5-6H,4H2,1-3H3 |
InChI Key |
OMHBAVUWXIFNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


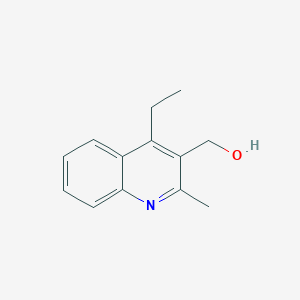
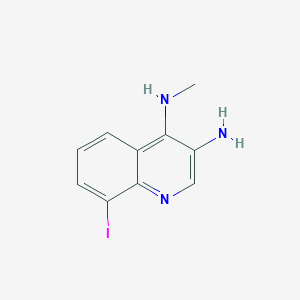
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)

